N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O3S2/c17-11-5-6-12-15(14(11)18)21-16(25-12)20-13(22)7-8-26(23,24)10-3-1-9(19)2-4-10/h1-6H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZRJJILCVCRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with dichloro and fluorophenyl groups, contributing to its unique chemical properties. The sulfonamide moiety is known for enhancing biological activity by improving solubility and bioavailability.
Research indicates that this compound exhibits biological activity primarily through the modulation of specific enzyme pathways. Notably, it has been shown to interact with pyruvate kinase, an enzyme crucial in metabolic pathways, influencing cellular energy metabolism and potentially impacting cancer cell proliferation .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thiazole and benzothiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Compounds containing thiazole scaffolds have demonstrated antimicrobial activity against a range of pathogens. The presence of electron-withdrawing groups, such as fluorine and chlorine, enhances their interaction with bacterial enzymes, leading to increased efficacy against resistant strains .
Case Studies
- In Vitro Studies : A study investigating similar thiazole derivatives found that compounds with dichloro substitutions displayed enhanced cytotoxicity in breast cancer cell lines. The IC50 values were significantly lower compared to non-substituted analogs, indicating a structure-activity relationship that favors halogenated derivatives .
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of thiazole-based compounds. In one study, treatment with a related compound resulted in a marked reduction in tumor size in xenograft models, suggesting potential for further development in oncology .
Data Summary
Comparison with Similar Compounds
Table 1: Benzo[d]thiazole Substituent Comparisons
*Calculated based on formula C₁₆H₁₁Cl₂FN₂O₃S₂.
Sulfonyl Group Modifications
The 4-fluorophenylsulfonyl group in the target compound is a key pharmacophore. Comparisons include:
- Bicalutamide (C₁₈H₁₄F₄N₂O₄S): Shares the 4-fluorophenylsulfonyl moiety but incorporates a cyano and trifluoromethyl group on the adjacent phenyl ring. Bicalutamide’s anti-androgen activity highlights the importance of fluorinated sulfonyl groups in target binding .
- Cathepsin S Inhibitor (Compound 29): Features a 2,3-difluorobenzylsulfonyl group, which increases lipophilicity and may enhance potency against cysteine proteases compared to mono-fluorinated analogs .
Table 2: Sulfonyl Group Comparisons
Tautomerism and Conformational Effects
Compounds with triazole-thione backbones (e.g., , compounds [7–9]) exhibit tautomerism, influencing their electronic profiles and binding modes. The target compound’s rigid benzo[d]thiazole core likely enforces a planar conformation, optimizing π-π stacking interactions in hydrophobic pockets. In contrast, triazole derivatives adopt thione tautomeric forms, as confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹) .
Implications for Bioactivity
- Electron-Withdrawing Effects : The 4,5-dichloro and 4-fluoro substituents may enhance binding to electron-deficient pockets in enzymes or receptors, as seen in Bicalutamide’s interaction with the androgen receptor .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong the target compound’s half-life compared to chlorine- or methoxy-substituted analogs .
- Solubility: The sulfonyl group improves aqueous solubility relative to non-polar analogs, though the dichloro substituents may counterbalance this effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
